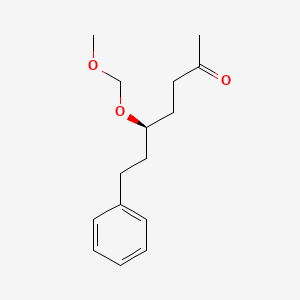
(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one is a chemical compound characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a heptan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of methoxymethyl chloride (MOMCl) in the presence of a base to introduce the methoxymethoxy group. The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5R)-5-(methoxymethoxy)-7-phenylheptan-2-ol
- (5R)-5-(methoxymethoxy)-7-phenylheptanoic acid
- (5R)-5-(methoxymethoxy)-7-phenylheptane
Uniqueness
(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Propiedades
Número CAS |
656836-67-8 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one |
InChI |
InChI=1S/C15H22O3/c1-13(16)8-10-15(18-12-17-2)11-9-14-6-4-3-5-7-14/h3-7,15H,8-12H2,1-2H3/t15-/m0/s1 |
Clave InChI |
YTUXEYTWWTXMNV-HNNXBMFYSA-N |
SMILES isomérico |
CC(=O)CC[C@@H](CCC1=CC=CC=C1)OCOC |
SMILES canónico |
CC(=O)CCC(CCC1=CC=CC=C1)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![3-[(2-Hydroxyethyl)amino]-L-alanine](/img/structure/B12533624.png)
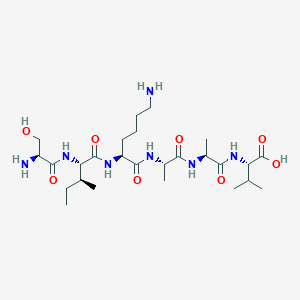
![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)
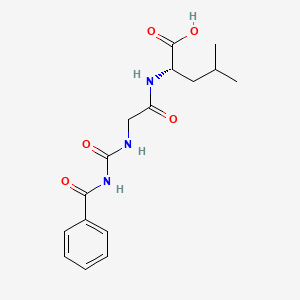
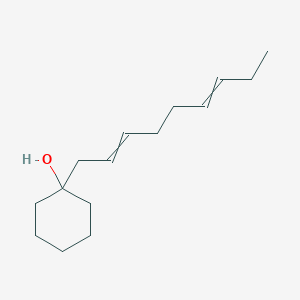

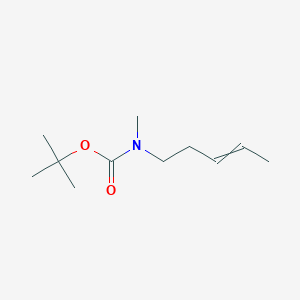

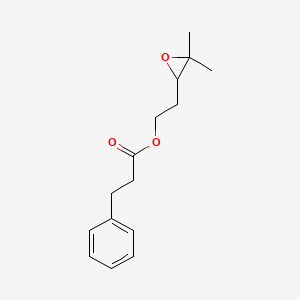

![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
acetonitrile](/img/structure/B12533699.png)
